molecular formula C19H19ClN2O3 B2723616 N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide CAS No. 1009159-54-9

N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide

Cat. No.: B2723616
CAS No.: 1009159-54-9
M. Wt: 358.82
InChI Key: ABTAFIXFWAZVRF-UHFFFAOYSA-N
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Description

N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoindolin-3-yl core substituted with a 5-chloro group and a 2-ethoxybenzyl moiety. The indolinone scaffold is notable for its bioactivity, particularly in anticancer and anti-inflammatory contexts, while the acetamide group enhances solubility and metabolic stability .

Properties

IUPAC Name

N-[5-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-25-17-7-5-4-6-13(17)11-22-16-9-8-14(20)10-15(16)18(19(22)24)21-12(2)23/h4-10,18H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAFIXFWAZVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide typically involves the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using an appropriate benzyl halide and a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.

    Modulation of Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.

    Interference with Cellular Pathways: It can interfere with cellular signaling pathways, affecting cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Indolinone-Based Acetamides

Example Compound :

  • N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide
    • Core Structure : 2-oxoindolin-3-yl with 5-chloro and 2-ethoxybenzyl substituents.
    • Key Features : The ethoxybenzyl group may influence lipophilicity and receptor binding, while the chloro substituent enhances electrophilicity.

Analog from :

  • (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) Core Structure: Thiazolidinone fused with an indolinone moiety. The p-tolyl group may confer distinct pharmacokinetic properties compared to the ethoxybenzyl group .

Benzothiazole Acetamides

Examples from :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
    • Core Structure : Benzothiazole with acetamide substituents.
    • Key Differences : The benzothiazole core is electron-deficient, favoring interactions with aromatic receptors. The trifluoromethyl group enhances metabolic stability and bioavailability compared to the ethoxybenzyl group in the target compound .

Pyridazinone Acetamides

Examples from :

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Core Structure: Pyridazin-3(2H)-one with acetamide substituents. Key Differences: The pyridazinone ring introduces additional nitrogen atoms, altering electronic properties and enabling FPR2 agonism. The bromophenyl group enhances halogen bonding, a feature absent in the target compound .

Thiazolyl Acetamides

Examples from :

  • 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide Core Structure: Thiazole ring with acetamide substituents. The cyclopentyl group increases steric bulk, affecting membrane permeability compared to the ethoxybenzyl group .

Pyrrole-Based Acetamides

Examples from :

  • N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
    • Core Structure : Pyrrole with acetamide side chains.
    • Key Differences : The pyrrole ring is electron-rich, favoring antioxidant activity. The hydroxymethyl group enhances hydrophilicity, contrasting with the chloro and ethoxy substituents in the target compound .

Comparative Data Table

Compound Class Core Structure Key Substituents Pharmacological Notes Reference
Indolinone Acetamide 2-Oxoindolin-3-yl 5-Cl, 2-ethoxybenzyl Hypothesized anticancer activity
Thiazolidinone-Indolinone Thiazolidinone-Indolinone p-Tolyl, thiazolidinone Anti-inflammatory, rigid scaffold
Benzothiazole Acetamide Benzothiazole Trifluoromethyl, methoxyphenyl Enhanced metabolic stability
Pyridazinone Acetamide Pyridazin-3(2H)-one Bromophenyl, methoxybenzyl FPR2 agonism, calcium mobilization
Thiazolyl Acetamide Thiazole Chlorophenyl, cyclopentyl DNA intercalation potential

Research Findings and Insights

  • Synthetic Routes: The target compound likely undergoes multi-step synthesis involving alkylation of indolinone followed by acetylation, analogous to methods in and .
  • Stability : The ethoxybenzyl group may reduce susceptibility to oxidative degradation compared to simpler benzyl groups (e.g., ’s degradation product) .

Biological Activity

N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN2O2C_{16}H_{16}ClN_{2}O_{2} with a molecular weight of 304.76 g/mol. Its structure features a chloro-substituted indolinone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC16H16ClN2O2C_{16}H_{16}ClN_{2}O_{2}
Molecular Weight304.76 g/mol
SMILESCCOC1=C(C(=O)N(C(=O)C)C(Cl)=C(C=C1)C(C)=C)C

Antioxidant Activity

Research indicates that derivatives of indolinones exhibit significant antioxidant properties. A study conducted on similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in various cell lines, suggesting that this compound may also possess these properties .

Neuroprotective Effects

In vitro studies have shown that compounds with similar structures can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines. For instance, certain derivatives have been reported to reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential in SH-SY5Y cells exposed to oxidative stress . This suggests a potential application of this compound in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantPotential for scavenging free radicals
NeuroprotectiveReduces ROS and improves mitochondrial function
AnticancerInduces apoptosis in cancer cell lines

Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of indolinone derivatives, including those structurally related to this compound. The results demonstrated significant reductions in lipid peroxidation and improved glutathione levels in neuronal cells subjected to oxidative stress .

Study 2: Antioxidant Efficacy

Another research focused on the antioxidant capacity of similar compounds using DPPH and ABTS assays. The findings revealed that these compounds effectively reduced oxidative stress markers, supporting their potential therapeutic roles in oxidative stress-related conditions .

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